{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine

Lipophilicity Regioisomer comparison ADME property

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine is a primary amine featuring a para-trifluoromethylphenyl group attached to a cyclobutyl ring via a methylene linker. It is classified as an arylcyclobutylalkylamine, a scaffold explored extensively in medicinal chemistry for its conformational rigidity.

Molecular Formula C12H14F3N
Molecular Weight 229.24 g/mol
CAS No. 1086379-25-0
Cat. No. B1386458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine
CAS1086379-25-0
Molecular FormulaC12H14F3N
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H14F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-8,16H2
InChIKeyCDSBTFFGUUGLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine (CAS 1086379-25-0): Physicochemical Baseline for Procurement Decisions


{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine is a primary amine featuring a para-trifluoromethylphenyl group attached to a cyclobutyl ring via a methylene linker. It is classified as an arylcyclobutylalkylamine, a scaffold explored extensively in medicinal chemistry for its conformational rigidity. The compound has a molecular weight of 229.24 g/mol and the molecular formula C12H14F3N [1]. Its computed octanol-water partition coefficient (XLogP3) is 3.0, indicating substantially higher lipophilicity than unsubstituted benzylamine analogues [1]. This property, combined with the electron-withdrawing trifluoromethyl substituent, defines its baseline utility as a building block requiring careful evaluation against close structural analogues.

Why {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine Cannot Be Replaced by the Meta Isomer or Non-Halogenated Analogues


Within the C12H14F3N molecular formula space, the para-substituted isomer (CAS 1086379-25-0) exhibits distinct physicochemical properties relative to its meta-substituted counterpart (CAS 1039932-76-7). The trifluoromethyl group's position on the aromatic ring directly modulates electron density and dipole moment, leading to measurable differences in lipophilicity (ΔLogP ≈ 0.01–0.8 units) and boiling point (ΔTb ≈ 23°C) . Compound libraries in patents for antidepressants and nematicides explicitly claim the cyclobutyl-amine motif with specific phenyl substitution patterns, implying that generic replacement by a different regioisomer or a non-cyclobutyl analogue could invalidate the intellectual property or alter the structure-activity relationship required for target binding [1]. The evidence below quantifies these differences.

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine: Comparator-Driven Quantitative Differentiation Data


Lipophilicity Advantage: Para- vs. Meta-Trifluoromethyl Isomer

The para-substituted target compound demonstrates higher computed lipophilicity than its meta-substituted analogue. This difference, though moderate, can significantly influence passive membrane permeability and non-specific protein binding in biological systems [1].

Lipophilicity Regioisomer comparison ADME property

Boiling Point Differentiation Enabling Selective Purification

The predicted boiling point of the para isomer is approximately 23°C higher than that of the meta isomer. This substantial difference can be exploited for regioisomer separation during synthesis or procurement, as it dictates the choice of purification method .

Volatility Purification Distillation

Cyclobutyl Scaffold Conformational Constraint vs. Non-Cyclic Analogues

The cyclobutane ring constrains the amine-bearing side chain into a defined geometry, unlike simple benzylamine derivatives. While direct binding data for this specific compound are not public, patent literature for arylcyclobutylalkylamines explicitly claims their use as antidepressants, attributing activity to this conformational restriction which reduces the entropic penalty upon target binding [1][2].

Conformational restriction Scaffold design Entropic benefit

Patent-Backed Nematicidal and CNS Activity Potential Relative to Unsubstituted Analogues

The trifluoromethylphenyl cyclobutyl scaffold is explicitly claimed in patent families covering nematicidal compositions and CNS-active agents, a level of intellectual property coverage not granted to simple unsubstituted cyclobutylmethylamines. While quantitative IC50 data for this specific compound are not currently in the public domain, the patent scope itself provides a procurement rationale for organizations active in these therapeutic or agrochemical areas [1][2].

Agrochemical intermediate Nematocide CNS patent space

Procurement-Driven Application Scenarios for {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine


CNS Drug Discovery: Lead Optimization for Improved Brain Penetration

The para-trifluoromethyl isomer's elevated lipophilicity (XLogP3 ≥ 3.0) compared to the meta isomer (LogP 2.99) makes it a preferred choice for medicinal chemistry programs targeting central nervous system receptors. The cyclobutyl core provides conformational constraint, potentially enhancing selectivity for targets such as histamine H3 or monoamine transporters, as suggested by the patent record [1][2].

Agrochemical Intermediate for Nematicidal Lead Generation

Given its direct inclusion in nematicidal patent claims (CN104203916B), this compound serves as a key intermediate or scaffold for developing crop protection agents. Researchers in agrochemical discovery can procure this building block to synthesize derivatives that have already demonstrated industrial relevance against plant parasitic nematodes, streamlining structure-activity relationship studies [1].

Chemical Probe Development Using Unique Physicochemical Signature

The combination of a highly basic amine (predicted pKa ~10.27) and a rigid, lipophilic CF3-cyclobutylphenyl tail provides a unique physicochemical signature for designing bifunctional probes. This profile, distinct from simple benzylamine or cyclobutylmethylamine, allows tuning of solubility, passive permeability, and target engagement in cellular assays [1].

Procurement of Regioisomerically Pure Building Block for Library Synthesis

The substantial boiling point difference (≈23°C) between the para and meta isomers, and the well-defined commercial purity specifications (≥95–98%), position this compound as a reliable, analytically distinguishable scaffold for parallel synthesis of diverse compound libraries. Procurement teams can request identity confirmation via simple GC or HPLC methods validated against the distinct retention time predicted by the higher boiling point [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.